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Compound of Interest |

Compound Name: 3-Formyl-N-methylbenzamide
CAS No.: 183739-65-3
Cat. No.: B065449

Executive Summary & Product Positioning

3-Formyl-N-methylbenzamide (CAS: 183739-65-3) is a reversible covalent fragment
containing a benzamide pharmacophore (poly-pharmacology across PARP, TRPC channels,
and kinases) and a reactive formyl (-CHO) warhead. Unlike standard inhibitors (e.g., 3-
Aminobenzamide) that rely solely on hydrogen bonding, this compound is used to probe lysine-
proximal binding pockets via Schiff base formation.

Primary Application:

o Target: Mapping nucleophilic lysine residues in ATP/NAD+ binding pockets (e.g., PARP1,
Kinases).

e Mechanism: Reversible covalent tethering (Imine formation).

» Status: Chemical Probe / Building Block (Not a marketed therapeutic).

Comparison Matrix: 3-Formyl-N-methylbenzamide vs.
Alternatives
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Mechanism of Action & Cross-Reactivity Logic

To understand cross-reactivity, one must distinguish between pharmacological specificity

(benzamide core binding) and chemical promiscuity (aldehyde reactivity).

The Dual-Binding Mechanism

¢ Recognition: The N-methylbenzamide core mimics the nicotinamide moiety of NAD+,

directing the molecule to the catalytic cleft of enzymes like PARP1/2 or the hinge region of

certain kinases.

 Ligation: The 3-formyl group reacts with a nearby non-catalytic Lysine (

-amino group) to form an imine (Schiff base).

Cross-Reactivity Risk: The aldehyde group is electrophilic. If the benzamide core does not bind

tightly, the aldehyde may non-specifically label exposed lysines on high-abundance proteins
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(e.g., Albumin, Hemoglobin), leading to false positives in phenotypic screens.
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Figure 1: Kinetic selectivity mechanism. The benzamide core anchors the probe, increasing the
local concentration of the aldehyde near the target lysine, favoring specific imine formation over
random off-target labeling.

Experimental Protocols for Cross-Reactivity
Profiling

Protocol A: Differential Scanning Fluorimetry (DSF) Shift
Assay

Purpose: To distinguish specific binding (Tm shift) from non-specific protein destabilization.

Reagents:

Target Protein (e.g., PARP1 catalytic domain), 5 uM.

Control Protein (e.g., BSA or Lysozyme), 5 uM.

Compound: 3-Formyl-N-methylbenzamide (test) vs. 3-Methyl-N-methylbenzamide (control).

Dye: SYPRO Orange (5000x stock).

Workflow:
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e Preparation: Dilute protein to 5 uM in HEPES buffer (pH 7.5). Note: Avoid TRIS or primary
amine buffers as they quench the aldehyde.

e Incubation: Add compound (10 uM, 50 puM, 100 puM) to protein. Incubate for 30 min at RT to
allow Schiff base equilibrium.

e Melt: Ramp temperature from 25°C to 95°C (1°C/min) in a gPCR machine.
e Analysis:
o Specific Hit: Significant
(>3°C) on Target; Negligible shift on BSA.

o Promiscuous Reactor: Significant

or destabilization (negative shift) on both Target and BSA.

Protocol B: Intact Protein Mass Spectrometry (Covalent
Validation)

Purpose: To confirm stoichiometry and reversibility of the covalent bond.

Methodology: The imine bond is reversible and hydrolytically unstable during standard LC-MS.
You must "trap"” the complex using a reducing agent.

Step-by-Step:

Incubation: Mix Protein (10 uM) + Compound (100 puM) in PBS (pH 7.4). Incubate 1 hr.

Trapping (Critical): Add NaCNBH3 (Sodium cyanoborohydride, 5 mM final). Incubate 30 min.

o Mechanism:[1][2][3][4][5] Reduces the reversible Imine (C=N) to a stable Amine (C-N).

Desalting: Pass through a Zeba spin column to remove excess reagent.

MS Analysis: Inject on Q-TOF or Orbitrap.
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o Expected Mass Shift: +147.1 Da (MW of probe) - 16 Da (Oxygen lost) + 2 Da (Reduction)
= +133 Da approx. (Exact mass depends on reduction mechanism).

o Cross-Reactivity Check: Look for multiple adducts (+2x, +3x). A "clean” inhibitor shows a
single +1 shift (1:1 stoichiometry).

Protocol C: Washout Recovery Assay (Reversibility)

Purpose: To demonstrate that the compound is not a permanent alkylator (unlike acrylamides).
o Treat cells/enzyme with 10x IC50 of 3-Formyl-N-methylbenzamide for 2 hours.

e Wash 3x with large volume of buffer (or media).

o Measure Activity immediately and at 1, 4, and 24 hours.

o Result: Activity should recover relatively quickly (hours) as the imine hydrolyzes upon
dilution.

o Control: Acrylamide analog treated samples will not recover activity (requires new protein
synthesis).

Technical Specifications & Handling
Stability & Storage

o Oxidation Risk: The formyl group is susceptible to air oxidation to carboxylic acid (3-carboxy-
N-methylbenzamide), which is inactive as a covalent probe.

o Storage: Store neat at -20°C under Nitrogen/Argon.

» Solvent: Dissolve in anhydrous DMSO. Do not store in alcohols (forms acetals) or amine-
containing buffers (forms imines).

Toxicity Profile (GHS Classifications)

o H315/H319: Causes skin and serious eye irritation.

e H335: May cause respiratory irritation.
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» Note: As a reactive aldehyde, it is a potential sensitizer. Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Profiling Guide: 3-Formyl-N-
methylbenzamide in Covalent Fragment Screening]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b065449#cross-reactivity-studies-of-3-
formyl-n-methylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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